
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a benzoic acid core substituted with bis(2-chloroethyl)amino and two methyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- typically involves the introduction of the bis(2-chloroethyl)amino group onto a benzoic acid derivative. One common method involves the reaction of 3-amino-2,4-dimethylbenzoic acid with 2-chloroethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form secondary amines.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly its anticancer properties.
Medicine: Investigated as a potential anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- can be compared with other similar compounds such as:
Nitrogen mustards: These compounds also contain bis(2-chloroethyl)amino groups and are used as anticancer agents.
Chlorambucil: A nitrogen mustard derivative used in cancer treatment.
Melphalan: Another nitrogen mustard derivative with similar anticancer properties.
The uniqueness of benzoic acid, 3-(bis(2-chloroethyl)amino)-2,4-dimethyl- lies in its specific substitution pattern on the benzoic acid core, which may confer distinct biological activity and selectivity compared to other nitrogen mustard derivatives.
Eigenschaften
CAS-Nummer |
24830-45-3 |
|---|---|
Molekularformel |
C13H17Cl2NO2 |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
3-[bis(2-chloroethyl)amino]-2,4-dimethylbenzoic acid |
InChI |
InChI=1S/C13H17Cl2NO2/c1-9-3-4-11(13(17)18)10(2)12(9)16(7-5-14)8-6-15/h3-4H,5-8H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
HRDXLCGXZZRIQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)
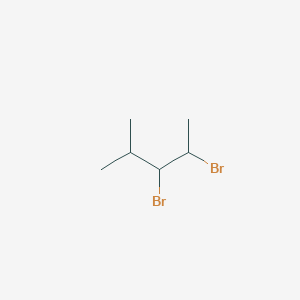
![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)
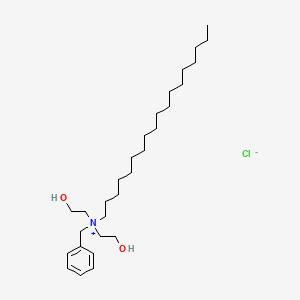

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
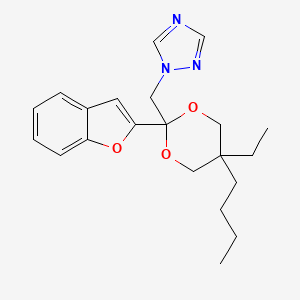
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
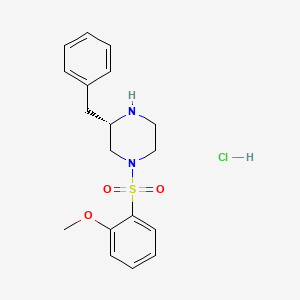
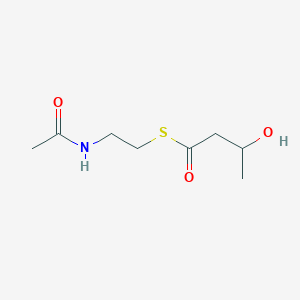

![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)
